molecular formula C10H16F9N2O2S.Cl<br>C10H16ClF9N2O2S B13833008 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride CAS No. 53518-00-6

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride

Cat. No.: B13833008
CAS No.: 53518-00-6
M. Wt: 434.75 g/mol
InChI Key: XPUBELOONPJHFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride is a quaternary ammonium compound with a unique structure that includes a nonafluorobutyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride typically involves the reaction of a tertiary amine with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{R}_3\text{N} + \text{R’}\text{SO}_2\text{Cl} \rightarrow \text{R}_3\text{N-SO}_2\text{R’} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while reactions with amines can produce amides.

Scientific Research Applications

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl-1-propanaminium iodide: Similar structure but with an iodide ion instead of chloride.

    Trimethyl-3-((1-oxoallyl)amino)propylammonium chloride: Similar quaternary ammonium structure with different substituents.

Uniqueness

1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride is unique due to its nonafluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and stability, making it particularly useful in applications requiring robust surfactants and antimicrobial agents.

Properties

CAS No.

53518-00-6

Molecular Formula

C10H16F9N2O2S.Cl
C10H16ClF9N2O2S

Molecular Weight

434.75 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;chloride

InChI

InChI=1S/C10H16F9N2O2S.ClH/c1-21(2,3)6-4-5-20-24(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17;/h20H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

XPUBELOONPJHFF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.